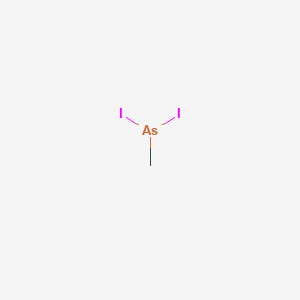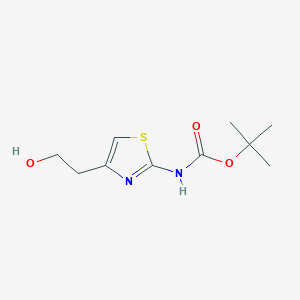
tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defensin HNP-3 (human) trifluoroacetate salt is an antimicrobial peptide secreted by human polymorphonuclear leukocytes. It is known for its ability to bind to recombinant, immobilized human surfactant protein D and inhibit focus formation in Madin-Darby canine kidney cells infected with influenza A virus. This compound is part of the alpha-defensin family and plays a crucial role in the innate immune response by protecting against a broad range of infectious agents, including bacteria, fungi, and viruses .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Defensin HNP-3 (human) Trifluoracetaat-Salz wird mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Dieses Verfahren beinhaltet die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Die Trifluoracetaat-Salzform wird erhalten, indem das Peptid während des Spaltungsprozesses mit Trifluoressigsäure behandelt wird .
Industrielle Produktionsmethoden: Die großtechnische Produktion von Defensin HNP-3 (human) Trifluoracetaat-Salz folgt ähnlichen Prinzipien wie die Laborsynthese, beinhaltet jedoch automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme. Das Verfahren gewährleistet eine hohe Reinheit und Ausbeute, wodurch es für Forschungs- und potenzielle therapeutische Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Defensin HNP-3 (human) Trifluoracetaat-Salz unterliegt in erster Linie der Disulfidbrückenbildung, die für seine strukturelle Stabilität und biologische Aktivität unerlässlich ist. Das Peptid enthält sechs Cysteinreste, die drei Disulfidbrücken bilden und so eine stabile und bioaktive Konformation erzeugen .
Häufige Reagenzien und Bedingungen:
Oxidation: Die Bildung von Disulfidbrücken wird durch Oxidationsreaktionen mit Reagenzien wie Jod oder Luft-Oxidation in Gegenwart einer schwachen Base erreicht.
Reduktion: Disulfidbrücken können mit Reagenzien wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) reduziert werden.
Substitution: Während der Peptidsynthese können Aminosäuresubstitutionen eingeführt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das bioaktive Defensin HNP-3 (human) Trifluoracetaat-Salz mit korrekt gebildeten Disulfidbrücken, das seine antimikrobiellen Eigenschaften sicherstellt .
Wissenschaftliche Forschungsanwendungen
Defensin HNP-3 (human) Trifluoracetaat-Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung der Disulfidbrückenbildung und der Peptid-Faltung verwendet.
Biologie: Wird auf seine Rolle in der angeborenen Immunantwort und seine Interaktionen mit mikrobiellen Membranen untersucht.
Medizin: Wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Infektionen untersucht, die durch Bakterien, Pilze und Viren verursacht werden.
Industrie: Wird bei der Entwicklung von antimikrobiellen Beschichtungen und Materialien zur Verhinderung mikrobieller Kontamination eingesetzt.
5. Wirkmechanismus
Defensin HNP-3 (human) Trifluoracetaat-Salz übt seine Wirkung über mehrere Mechanismen aus:
Membranstörung: Das Peptid interagiert mit mikrobiellen Membranen, was zu einer Membranpermeabilisierung und Zelllyse führt.
Immunmodulation: Es kann die Immunantwort modulieren, indem es Komplexe mit Zellmolekülen bildet, darunter Proteine, Nukleinsäuren und Kohlenhydrate.
Bindung an molekulare Zielstrukturen: Defensin HNP-3 bindet an humanes Surfactant-Protein D, wodurch virale Infektionen gehemmt und die Beseitigung von Krankheitserregern verbessert wird.
Wirkmechanismus
Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:
Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.
Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.
Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.
Vergleich Mit ähnlichen Verbindungen
Defensin HNP-3 (human) Trifluoracetaat-Salz ist Teil der Alpha-Defensin-Familie, zu der auch andere ähnliche Verbindungen gehören, wie z. B.:
- Defensin HNP-1 (human) Trifluoracetaat-Salz
- Defensin HNP-2 (human) Trifluoracetaat-Salz
- Defensin HNP-4 (human) Trifluoracetaat-Salz
Eindeutigkeit: Defensin HNP-3 (human) Trifluoracetaat-Salz ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und seines Disulfidbrückenmusters, die ihm besondere antimikrobielle Eigenschaften und immunmodulatorische Wirkungen verleihen . Es unterscheidet sich von Defensin HNP-1 nur durch eine Aminosäure, dennoch kann dieser Unterschied seine biologische Aktivität erheblich beeinflussen .
Eigenschaften
CAS-Nummer |
147284-02-4 |
|---|---|
Molekularformel |
C10H16N2O3S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI-Schlüssel |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Synonyme |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
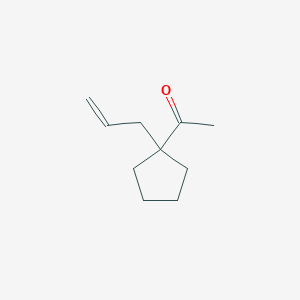
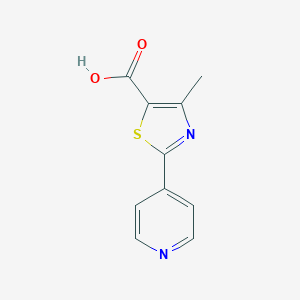
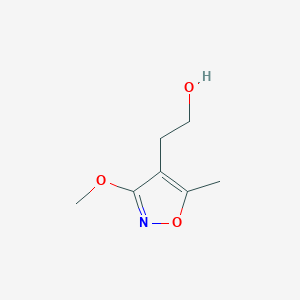

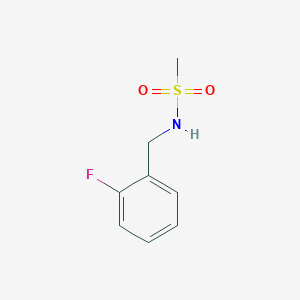
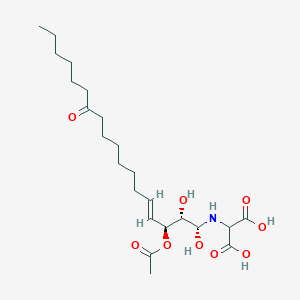
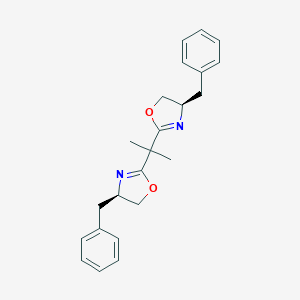
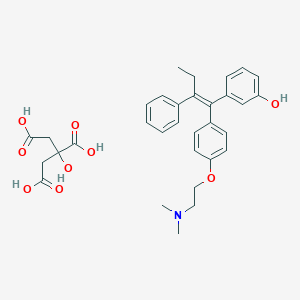
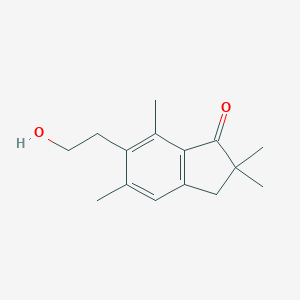
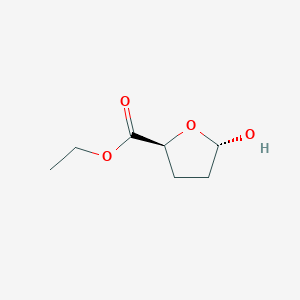
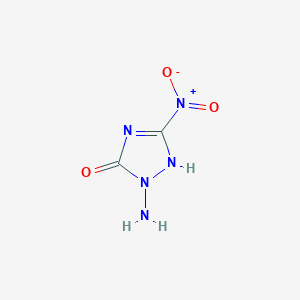
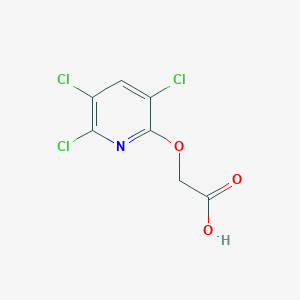
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
